molecular formula C17H19N3O3S B5057748 4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide

4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide

Cat. No.: B5057748
M. Wt: 345.4 g/mol
InChI Key: CBRXZXKNYLAJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in drug development .

Mechanism of Action

Target of Action

The primary target of 4-ethoxy-N-1H-indazol-6-yl-2,5-dimethylbenzenesulfonamide is Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

The compound interacts with its target, PI3K, and inhibits its activity. This inhibition disrupts the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . By inhibiting PI3K, the compound can potentially halt the growth and proliferation of cancer cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . This pathway is crucial for many cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to the death of cancer cells or halt their growth.

Result of Action

The inhibition of PI3K by this compound can lead to the disruption of the PI3K/Akt signaling pathway . This disruption can potentially lead to the death of cancer cells or halt their growth and proliferation.

Properties

IUPAC Name

4-ethoxy-N-(1H-indazol-6-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-23-16-7-12(3)17(8-11(16)2)24(21,22)20-14-6-5-13-10-18-19-15(13)9-14/h5-10,20H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRXZXKNYLAJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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